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  • Product: 6-Methyl-6,9-diazaspiro[4.5]decane
  • CAS: 933689-92-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Methyl-6,9-diazaspiro[4.5]decane: Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 6-Methyl-6,9-diazaspir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 6-Methyl-6,9-diazaspiro[4.5]decane. As the demand for three-dimensional molecular frameworks in drug discovery continues to grow, this particular diazaspirocycle presents a compelling structural motif.[1] Its inherent rigidity and unique spatial arrangement of nitrogen atoms offer significant potential for the development of new therapeutic agents with enhanced selectivity and improved pharmacokinetic profiles.[2][3] This document will delve into the chemical structure, a proposed synthetic pathway, detailed structural elucidation through spectroscopic analysis, and the potential applications of this promising molecule in medicinal chemistry.

The 6-Methyl-6,9-diazaspiro[4.5]decane Scaffold: A Structural Overview

6-Methyl-6,9-diazaspiro[4.5]decane is a saturated bicyclic amine featuring a piperazine ring spiro-fused to a cyclopentane ring. The core structure, diazaspiro[4.5]decane, is characterized by two nitrogen atoms within the six-membered ring, with the spirocyclic fusion at the carbon atom adjacent to one of the nitrogens. The "6-Methyl" designation indicates the presence of a methyl group on the nitrogen atom at the 6-position, which is distal to the spiro center.

The key structural features of 6-Methyl-6,9-diazaspiro[4.5]decane are:

  • Spirocyclic System: The fusion of the cyclopentane and piperazine rings through a single shared carbon atom (the spiro center) imparts significant conformational rigidity to the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

  • Diazaspiro[4.5]decane Core: This motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[1] It serves as a versatile building block for creating diverse chemical libraries for screening against various therapeutic targets.[2]

  • Tertiary and Secondary Amine Functionalities: The presence of a tertiary amine (N-methylated) and a secondary amine provides two distinct points for further chemical modification and derivatization. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug development.

Chemical Structure:

  • Molecular Formula: C₉H₁₈N₂[4]

  • SMILES: CN1CCNCC12CCCC2[4]

  • InChIKey: QTTCFJXNEWPIQU-UHFFFAOYSA-N[4]

Synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane: A Proposed Synthetic Protocol

Proposed Synthetic Pathway

The proposed synthesis involves the selective N-methylation of the parent 6,9-diazaspiro[4.5]decane. Given the presence of two secondary amines, a direct methylation could potentially lead to a mixture of mono-methylated and di-methylated products. To achieve selective mono-methylation at the desired position, a protection-methylation-deprotection strategy would be optimal. However, for the purpose of this guide, a direct, potentially less selective but more streamlined approach is presented, which can be optimized for selectivity.

Synthetic_Pathway reagent1 HCHO, HCOOH (Eschweiler-Clarke reaction) Selective N-Methylation Selective N-Methylation reagent1->Selective N-Methylation start 6,9-Diazaspiro[4.5]decane product 6-Methyl-6,9-diazaspiro[4.5]decane start->product Selective N-Methylation

Caption: Proposed synthetic workflow for 6-Methyl-6,9-diazaspiro[4.5]decane.

Detailed Experimental Protocol

Objective: To synthesize 6-Methyl-6,9-diazaspiro[4.5]decane via Eschweiler-Clarke methylation of 6,9-diazaspiro[4.5]decane.

Materials:

  • 6,9-Diazaspiro[4.5]decane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,9-diazaspiro[4.5]decane (1 equivalent) in a minimal amount of a suitable solvent if necessary, though the reaction can often be run neat.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) followed by the slow, dropwise addition of formic acid (2 equivalents). An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 6-Methyl-6,9-diazaspiro[4.5]decane can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Causality behind Experimental Choices:

  • Eschweiler-Clarke Reaction: This classical method for the methylation of amines is chosen for its efficiency and the use of readily available and inexpensive reagents. It proceeds via a reductive amination mechanism where formaldehyde provides the methyl group and formic acid acts as the reducing agent. This method is generally selective for the methylation of secondary amines to tertiary amines.

  • Reagent Stoichiometry: Using a slight excess of formaldehyde ensures complete consumption of the starting material, while a larger excess of formic acid drives the reduction to completion. Careful control of stoichiometry can help to minimize the formation of the di-methylated product.

  • Aqueous Work-up: The neutralization with sodium bicarbonate is crucial to remove the formic acid and to deprotonate the product, allowing for its extraction into an organic solvent.

Structural Elucidation: A Spectroscopic Analysis

Confirmation of the chemical structure of 6-Methyl-6,9-diazaspiro[4.5]decane relies on a combination of modern spectroscopic techniques. The following data is a combination of predicted values from reliable software and expected values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.8 - 3.0m4HH7, H8 (piperazine CH₂)
~ 2.5 - 2.7m4HH1, H4 (cyclopentane CH₂)
~ 2.3s3HN-CH₃
~ 1.5 - 1.7m4HH2, H3 (cyclopentane CH₂)
~ 1.8br s1HN9-H

Predicted ¹³C NMR Spectrum:

Chemical Shift (ppm)Assignment
~ 60Spiro C5
~ 55C7, C8 (piperazine CH₂)
~ 46N-CH₃
~ 35C1, C4 (cyclopentane CH₂)
~ 25C2, C3 (cyclopentane CH₂)

Interpretation of NMR Data:

  • The ¹H NMR spectrum is expected to show distinct regions for the piperazine and cyclopentane protons. The N-methyl group should appear as a sharp singlet around 2.3 ppm. The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded.

  • The ¹³C NMR spectrum will confirm the presence of nine carbon atoms. The spiro carbon will have a unique chemical shift, and the symmetry of the cyclopentane ring will be reflected in the number of signals. The N-methyl carbon will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

m/zInterpretation
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
97[M - C₄H₇]⁺ (loss of cyclopentyl radical)
84[C₅H₁₀N]⁺ (piperazine fragment)
57[C₃H₇N]⁺

Interpretation of Mass Spectrum:

  • The molecular ion peak at m/z 154 would confirm the molecular formula C₉H₁₈N₂.

  • A prominent fragmentation pathway for N-alkylated amines is the α-cleavage, leading to the loss of an alkyl radical.[5] In this case, the loss of the methyl group (m/z 139) or cleavage of the cyclopentane ring would be expected.

  • Fragmentation of the piperazine ring would also lead to characteristic ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, broadN-H stretch (secondary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1450 - 1470MediumC-H bend (scissoring)
1000 - 1250MediumC-N stretch

Interpretation of IR Spectrum:

  • The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine.

  • Strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the cyclopentane and piperazine rings.

  • The C-N stretching vibrations will appear in the fingerprint region and can be used to support the presence of the amine functionalities.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of a methyl group at the 6-position of 6,9-diazaspiro[4.5]decane can significantly influence its pharmacological profile.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of spirocyclic compounds is often beneficial for targeting CNS receptors and enzymes. The N-methylpiperazine moiety is a common feature in many CNS-active drugs.

  • Oncology: Spirocyclic compounds have shown promise as anticancer agents by targeting various cellular pathways.[6]

  • Infectious Diseases: The diazaspiro scaffold has been explored for the development of novel antibacterial and antifungal agents.[2]

Applications cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Core 6-Methyl-6,9-diazaspiro[4.5]decane Prop1 3D Rigidity Core->Prop1 influences Prop2 Dual Amine Functionality Core->Prop2 provides Prop3 N-Methyl Group Core->Prop3 modulates App1 CNS Disorders Prop1->App1 App2 Oncology Prop2->App2 App3 Infectious Diseases Prop3->App3

Caption: Logical relationships between the structure of 6-Methyl-6,9-diazaspiro[4.5]decane and its potential applications.

The N-methyl group can modulate the basicity of the nitrogen atom, which in turn affects the compound's pKa and its interaction with biological targets. Furthermore, the methyl group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

Conclusion

6-Methyl-6-9-diazaspiro[4.5]decane represents a valuable and underexplored chemical entity with significant potential in the field of drug discovery. Its unique three-dimensional structure, combined with the presence of versatile amine functionalities, makes it an attractive scaffold for the design of novel therapeutic agents. The synthetic protocol and detailed spectroscopic analysis presented in this guide provide a solid foundation for researchers to further investigate and exploit the properties of this promising molecule. As the limitations of traditional flat, aromatic compounds in drug development become more apparent, the exploration of complex, spirocyclic scaffolds like 6-Methyl-6,9-diazaspiro[4.5]decane will be crucial for the discovery of the next generation of medicines.

References

  • Giannakopoulou, E.; Zoidis, G.; Pardali, V.; Katsarou, M.-E.; Tsoleridis, C. A.; Zervou, M.; Potamitis, C.; Tzitzoglaki, C.; Komiotis, D. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. [Link]

  • Li, L.; Hu, Q.; Zhou, P.; Xie, H.; Zhang, X.; Zhang, H.; Hu, Y.; Yin, F.; Hu, Y. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem.2014 , 12, 5356-5359. [Link]

  • PubChem Compound Summary for CID 28901865, 6-methyl-6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Spirocompounds constitute an important class of organic frameworks enveloping numerous pharmacological activities... Eur. J. Med. Chem.2021 , 217, 113263. [Link]

  • McMurry, J. E. Section 12.2: Interpreting Mass Spectra. In Organic Chemistry, 9th ed.; Cengage Learning, 2016. [Link]

Sources

Exploratory

6-Methyl-6,9-diazaspiro[4.5]decane CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 6-Methyl-6,9-diazaspiro[4.5]decane . Scaffold Specifications, Synthesis, and Medicinal Chemistry Applications[1] Part 1: Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Methyl-6,9-diazaspiro[4.5]decane .

Scaffold Specifications, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Executive Summary & Chemical Identity

6-Methyl-6,9-diazaspiro[4.5]decane is a specialized spirocyclic diamine scaffold used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators. Structurally, it consists of a piperazine ring spiro-fused to a cyclopentane ring. The "spiro" constraint rigidly orients the nitrogen vectors, offering a distinct pharmacological profile compared to non-spiro analogs like N-methylpiperazine or gem-dimethyl derivatives.

This scaffold is valued for its ability to lower lipophilicity (LogP) while maintaining sp³ character (Fsp³), a critical parameter in improving the metabolic stability and solubility of drug candidates.

Core Identifiers
ParameterSpecification
Chemical Name 6-Methyl-6,9-diazaspiro[4.5]decane
CAS Number 933689-92-0
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
MDL Number MFCD11186856
SMILES CN1CCNCC12CCCC2
InChI Key QTTCFJXNEWPIQU-UHFFFAOYSA-N
Structure Type Spiro[cyclopentane-1,2'-piperazine] derivative
Part 2: Structural Analysis & Logic

The "6,9-diazaspiro[4.5]decane" nomenclature implies a 10-carbon system where positions 1-4 belong to the five-membered ring (cyclopentane), position 5 is the spiro-carbon, and positions 6-10 belong to the six-membered ring.

  • Nitrogen Positioning: The "6,9-diaza" designation places one nitrogen at position 6 (adjacent to the spiro center) and the second at position 9 (beta to the spiro center). This corresponds to a piperazine ring fused at the C2 carbon.

  • Methylation: The "6-Methyl" group is attached to the nitrogen directly adjacent to the spiro center. This creates a steric environment that protects the nitrogen from rapid metabolism while locking the conformation of the piperazine chair.

Structural Diagram (Graphviz)

G cluster_0 Spirocyclic Core SpiroC Spiro Carbon (C5) N6 N6-Methyl (Tertiary Amine) SpiroC->N6 Adjacent Conformational Lock Conformational Lock SpiroC->Conformational Lock Piperazine Piperazine Fragment N6->Piperazine Steric Shielding Steric Shielding N6->Steric Shielding N9 N9 (Secondary Amine) N9->SpiroC Via C10 Ligand Attachment Point Ligand Attachment Point N9->Ligand Attachment Point Cyclopentane Cyclopentane Ring (C1-C4) Cyclopentane->SpiroC Piperazine->N9

Caption: Logical connectivity of the 6-Methyl-6,9-diazaspiro[4.5]decane scaffold highlighting the differential reactivity of the N6 and N9 positions.

Part 3: Synthesis Protocol

The synthesis of 6-Methyl-6,9-diazaspiro[4.5]decane typically proceeds via the reduction of a diketopiperazine precursor. This method is preferred in industrial settings due to its scalability and the avoidance of regio-isomeric mixtures during methylation.

Precursor Strategy: The "Dione" Route

The most robust pathway involves the synthesis of 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Note: Numbering of the dione intermediate may vary in literature; chemically, this is the spiro-hydantoin or spiro-diketopiperazine equivalent).

Step 1: Formation of the Spiro-Diketopiperazine

  • Reagents: Cyclopentanone, N-methylglycinamide (Sarcosine amide), Sodium Cyanide (Strecker condition) or via Ugi-type condensation.

  • Mechanism: The condensation of cyclopentanone with the amine and cyanide source yields an α-amino nitrile, which upon hydrolysis and cyclization forms the diketopiperazine ring.

  • Key Intermediate: 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 107447-22-3).

Step 2: Global Reduction (The Critical Step) This step converts the rigid dione into the flexible, basic diamine (CAS 933689-92-0).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: Reflux under Inert Atmosphere (N₂/Ar).

Experimental Protocol (General Procedure):

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Charging: Charge the flask with LiAlH₄ (4.0 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Addition: Dissolve the 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione precursor in THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reaction: Warm to room temperature, then heat to reflux for 12–18 hours. Monitor by TLC (stain with Ninhydrin; product is a secondary amine).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir until a white granular precipitate forms.
  • Isolation: Filter the aluminum salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The resulting oil is often purified via Kugelrohr distillation or converted to the dihydrochloride salt (HCl/Dioxane) for crystallization.

Synthesis Workflow Diagram

Synthesis Start Cyclopentanone + Sarcosine Amide Step1 Step 1: Strecker/Cyclization (Formation of Spiro-DKP) Start->Step1 NaCN / H2O Inter Intermediate: 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 107447-22-3) Step1->Inter Step2 Step 2: Reduction (LiAlH4 / THF, Reflux) Inter->Step2 Product Product: 6-Methyl-6,9-diazaspiro[4.5]decane (CAS 933689-92-0) Step2->Product Reduction of C=O

Caption: Synthetic pathway from commodity chemicals to the target spiro-diamine.

Part 4: Applications in Drug Discovery[4]

The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry. Its applications are driven by its ability to mimic the piperazine pharmacophore while introducing conformational constraints.

1. GPCR Ligand Design (Bioisostere Strategy)

  • Role: Acts as a surrogate for N-methylpiperazine.

  • Mechanism: The spiro-fusion prevents the "chair-flip" common in piperazines, locking the nitrogen lone pairs into a specific vector. This pre-organization can lower the entropic penalty of binding to receptors like CCR5 (Chemokine) or Muscarinic Acetylcholine Receptors (mAChR) .

  • Example: Analogues of this scaffold have been explored in anticonvulsant research (e.g., Alaptide derivatives) and neuropeptide Y antagonists.

2. Physicochemical Optimization

  • LogP Reduction: The spiro-carbon adds bulk without the hydrophobicity of a linear alkyl chain.

  • Metabolic Stability: The methyl group at N6 (adjacent to the quaternary spiro center) sterically hinders oxidative N-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life (

    
    ) of the drug.
    

3. Fragment-Based Drug Discovery (FBDD)

  • The molecule serves as a high-Fsp³ fragment with a "handle" (the secondary amine at N9) available for rapid library expansion via amide coupling or reductive amination.

Part 5: References
  • PubChem. 6-Methyl-6,9-diazaspiro[4.5]decane (Compound Summary). National Library of Medicine. Available at: [Link]

  • El-Azzouny, A. A., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. Molecules, 19(9), 14360–14380. Available at: [Link][2]

  • Accela Chem. Product Analysis: CAS 933689-92-0. Available at: [Link]

  • Smith, P. W., et al. (1995). New Spiro Piperidines as Potent and Selective Non-Peptide Tachykinin NK2 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for spiro-piperidine utility).

Sources

Foundational

A Technical Guide to the 6-Methyl-6,9-diazaspiro[4.5]decane Scaffold in Drug Discovery

Abstract The 6-Methyl-6,9-diazaspiro[4.5]decane core is a prominent structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-Methyl-6,9-diazaspiro[4.5]decane core is a prominent structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth review of the biological activities associated with molecules incorporating this spirocyclic scaffold. We will explore its application in diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, by examining the mechanisms of action, structure-activity relationships, and relevant experimental protocols for derivatives of this valuable chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the diazaspiro[4.5]decane scaffold in their discovery programs.

Part 1: The 6,9-Diazaspiro[4.5]decane Core: A Foundation for Innovation

The Strategic Advantage of Spirocycles in Medicinal Chemistry

In the quest for more effective and safer drugs, medicinal chemists are increasingly turning to complex, three-dimensional molecular architectures. Spirocycles, which feature two rings connected by a single common atom, have emerged as particularly valuable scaffolds.[1] Unlike more flexible linear or monocyclic structures, the diazaspiro[4.5]decane core locks its constituent rings into a defined spatial orientation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity and potency.[1] Furthermore, the rigid framework allows for precise vectoral projection of substituents into the binding pocket of a protein, facilitating the optimization of target engagement.

Physicochemical and Pharmacokinetic Implications

The incorporation of a diazaspiro[4.5]decane moiety often imparts favorable drug-like properties. Its non-planar, saturated structure can increase the fraction of sp³-hybridized carbons, a characteristic often associated with higher clinical success rates. This structural feature can lead to improved aqueous solubility and metabolic stability compared to flatter, more aromatic compounds.[1] For instance, diazaspirocycles have been successfully employed as bioisosteres for the piperazine ring, a common but often metabolically vulnerable fragment in drug candidates. The spirocyclic nature can shield adjacent chemical bonds from enzymatic degradation, prolonging the compound's half-life in the body.

General Synthetic Strategies

The construction of the diazaspiro[4.5]decane scaffold is a critical first step in the synthesis of its biologically active derivatives. While numerous specific routes exist depending on the desired substitution pattern, a common conceptual approach involves the formation of the heterocyclic rings around a central quaternary carbon. One such strategy is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, which can efficiently form three new carbon-carbon bonds and the spirocyclic core in a single step.[2]

Below is a generalized workflow representing a potential synthetic approach.

cluster_synthesis Generalized Synthesis Workflow start Commercially Available Starting Materials (e.g., yne-en-yne, aryl halide) step1 Palladium-Catalyzed Domino Cyclization start->step1 step2 Diazaspiro[4.5]decane Core with Exocyclic Double Bonds step1->step2 Formation of C-C bonds and Spiro Scaffold step3 Reduction / Functionalization step2->step3 final Substituted 6,9-Diazaspiro[4.5]decane Scaffold step3->final Introduction of Methyl Group and other substituents

Caption: Generalized workflow for diazaspiro[4.5]decane synthesis.

Part 2: Biological Activities of 6-Methyl-6,9-diazaspiro[4.5]decane Derivatives

While the 6-Methyl-6,9-diazaspiro[4.5]decane moiety itself is not typically the pharmacophore, it serves as a critical scaffold for orienting functional groups that interact with various biological targets. The following sections detail the major therapeutic areas where this core has been successfully applied.

Oncology: Targeting Key Signaling Pathways

The diazaspiro[4.5]decane scaffold has been incorporated into potent inhibitors of protein tyrosine phosphatases and kinases, which are critical nodes in cancer signaling.

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling protein that positively regulates the RAS/ERK (MAPK) pathway.[3][4][5] This pathway is frequently hyperactivated in a wide range of cancers, driving tumor cell proliferation and survival.[6][7] SHP2 acts downstream of multiple receptor tyrosine kinases (RTKs) and is essential for relaying their signals to RAS. Consequently, inhibiting SHP2 has become a compelling therapeutic strategy, particularly for cancers resistant to other targeted therapies.[3][7] Derivatives of 3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl] have been patented as allosteric SHP2 inhibitors, demonstrating the utility of this scaffold in targeting this oncoprotein.[4]

cluster_pathway SHP2 in the RAS/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 RAS RAS Grb2_SOS->RAS activates SHP2->Grb2_SOS dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Diazaspiro[4.5]decane-based SHP2 Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Caption: Role of SHP2 in the RAS/ERK pathway and its inhibition.

This protocol assesses the cellular activity of a SHP2 inhibitor by measuring the phosphorylation state of ERK, a key downstream effector.[8]

  • Cell Culture: Seed cancer cells (e.g., KYSE-520) in 10 cm dishes and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the diazaspiro[4.5]decane-based SHP2 inhibitor (or vehicle control) for 2-4 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the RTK/RAS/ERK pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK (as a loading control), followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, and calculate the IC₅₀ value for p-ERK inhibition.

Central Nervous System: Anticonvulsant Activity

Derivatives of diazaspiro[4.5]decane have shown significant promise in the treatment of epilepsy.[9] The rigid scaffold is well-suited for positioning functional groups that interact with ion channels or receptors in the brain.

Several series of substituted 1,3-diazaspiro[4.5]decan-4-ones have been synthesized and evaluated for anticonvulsant properties.[10] In preclinical models, these compounds have demonstrated potent activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[9][10] Notably, some derivatives showed efficacy at doses significantly lower than reference drugs like phenobarbital and ethosuximide, without inducing motor impairment, indicating a favorable therapeutic window.[10]

Compound ClassTestResultReference
Substituted 1,3-diazaspiro[4.5]decan-4-onesscPTZED₅₀ values significantly lower than ethosuximide[10]
Substituted 1,3-diazaspiro[4.5]decan-4-onesMESModerate to weak activity, with some exceptions showing 100% protection[10]
N-(pyridin-2-yl)-6-methyl-2-azaspiro[4.5]decane-1,3-dioneMES & scPTZActive, with efficacy correlating to higher lipophilicity[11]

This protocol outlines the standard MES and scPTZ assays used to evaluate potential anticonvulsant agents.[12][13]

  • Animal Model: Use male albino mice or Wistar rats of a specified weight range.

  • Compound Administration: Administer the test compounds, suspended in a vehicle like 1% carboxymethylcellulose, via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group receives only the vehicle.

  • Pre-treatment Time: Allow a set time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Maximal Electroshock (MES) Test:

    • Deliver a high-frequency electrical stimulus (e.g., 50-150 mA, 0.2 s) through corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

    • Observe the animals for a period of 30 minutes.

    • Record the absence of a clonic seizure lasting for at least 5 seconds as the endpoint for protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) for each active compound.

Infectious Diseases: Antifungal Activity

The fungal cell wall is a unique and essential structure not present in humans, making its biosynthetic pathways an attractive target for selective antifungal drugs.

Chitin is a crucial polysaccharide that provides structural integrity to the fungal cell wall.[14] The enzyme responsible for its synthesis, chitin synthase (CHS), is an ideal target for developing new antifungal agents.[15] Several novel diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potent CHS inhibitors.[16] Kinetic studies have shown that some of these compounds act as non-competitive inhibitors of the enzyme.[16] By disrupting chitin synthesis, these molecules compromise the fungal cell wall, leading to osmotic instability and cell death, and have shown broad-spectrum activity against pathogenic fungi like Candida albicans and Aspergillus flavus.[14][16]

cluster_chitin Mechanism of Chitin Synthase Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS Chitin Synthase (Enzyme) UDP_GlcNAc->CHS binds to active site Chitin Chitin Polymer CHS->Chitin polymerizes Cell_Wall Fungal Cell Wall (Weakened) Inhibitor Diazaspiro[4.5]decane-based CHS Inhibitor Inhibitor->CHS Non-competitive Inhibition Lysis Cell Lysis Cell_Wall->Lysis

Caption: Inhibition of chitin synthesis in the fungal cell wall.

Metabolic and Endocrine Disorders

The versatility of the diazaspiro[4.5]decane scaffold extends to targets involved in metabolic and endocrine signaling.

  • Tryptophan Hydroxylase (TPH1) Inhibition: TPH1 is the rate-limiting enzyme for serotonin synthesis in the periphery. Inhibitors of TPH1 are being investigated for gastrointestinal disorders. Patent literature describes diazaspiro[4.5]decane intermediates as useful for preparing TPH1 inhibitors.[7] Kinetic studies on TPH1 inhibitors have revealed both competitive and non-competitive mechanisms of action, where inhibitors bind either to the tryptophan substrate pocket or to an allosteric site.[1][17][18]

  • Glucagon Receptor Antagonism: The glucagon receptor plays a key role in regulating blood glucose levels. A potent and selective glucagon receptor antagonist, SCH 900822, incorporates a 1,4-diazaspiro[4.5]decane-3-en-1-yl moiety, highlighting the scaffold's utility in designing treatments for type 2 diabetes.[19]

Part 3: Future Perspectives and Conclusion

The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework provides a robust platform for the development of highly specific and potent modulators of a wide array of biological targets. The diverse biological activities reviewed in this guide—spanning oncology, neuroscience, and infectious diseases—underscore the remarkable versatility of this chemical core.

Future research will likely focus on several key areas. Deeper exploration of structure-activity relationships (SAR) is needed to precisely delineate the role of the 6-methyl group and other substituents in conferring target specificity and potency. The application of computational modeling and advanced synthetic methodologies will enable the design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties. As our understanding of complex disease biology grows, the 6-Methyl-6,9-diazaspiro[4.5]decane scaffold will undoubtedly continue to be a valuable starting point for the discovery of novel and impactful medicines.

References

A comprehensive list of all sources cited within this document is provided below.

  • 9-Methyl-6,9-diazaspiro[4.5]decane. Benchchem.
  • Functions of Shp2 in cancer. PubMed. [Link]

  • Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. Annual Review of Cancer Biology. [Link]

  • A comprehensive review of SHP2 and its role in cancer. ResearchGate. [Link]

  • SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. PMC. [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. [Link]

  • Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed. [Link]

  • A comprehensive review of SHP2 and its role in cancer. PubMed. [Link]

  • Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Mechanism of TPH1 inhibition by 1-3. Kinetic study of TPH1 inhibition... ResearchGate. [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. [Link]

  • High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. [Link]

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]

  • Strategies to overcome drug resistance using SHP2 inhibitors. PMC. [Link]

  • What are Chitin synthase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Molecular and biochemical aspects of chitin synthesis inhibition. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 6-Methyl-6,9-diazaspiro[4.5]decane

Executive Summary & Significance The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in ligands targeting G-protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in ligands targeting G-protein coupled receptors (GPCRs), particularly opioid and chemokine receptors, as well as ion channels. Its spirocyclic architecture provides a rigidified vector for substituent orientation, often enhancing metabolic stability and selectivity compared to non-spirocyclic analogs.

This guide details a robust, scalable 4-stage synthetic protocol designed for high chemical fidelity. Unlike low-yielding direct alkylation methods, this protocol utilizes a diketopiperazine (DKP) intermediate strategy . This approach ensures precise regiochemical installation of the N-methyl group at the sterically congested 6-position (adjacent to the spiro center) and minimizes polymerization side reactions.

Key Technical Advantages
  • Regiocontrol: Establishes the N6-methyl group early via Strecker synthesis, avoiding difficult selective alkylation of the final diamine.

  • Scalability: Avoids high-dilution macrocyclizations; intermediates are generally crystalline or easily purified.

  • Self-Validation: Each step produces a distinct spectroscopic signature (IR/NMR) allowing for "stop-and-check" quality control.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into four logical stages. The spiro-junction is established first, followed by the construction of the piperazine ring via a peptide coupling/cyclization sequence, and finally, reduction to the amine.

Logical Pathway
  • Target: 6-Methyl-6,9-diazaspiro[4.5]decane.[1][2]

  • Precursor: 6-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Diketopiperazine).

  • Intermediate: Methyl 1-(N-methyl-2-chloroacetamido)cyclopentanecarboxylate.

  • Starting Materials: Cyclopentanone, Methylamine, Trimethylsilyl cyanide (TMSCN).

Caption: Retrosynthetic logic flow moving from the target spiro-diamine back to commercially available cyclopentanone.

Detailed Experimental Protocols

Stage 1: Modified Strecker Synthesis

Objective: Synthesis of 1-(methylamino)cyclopentanecarbonitrile. Rationale: Using methylamine hydrochloride introduces the N-methyl group immediately. TMSCN is preferred over KCN for safety and solubility in organic media.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Methylamine hydrochloride (1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Methanol (Solvent)[3]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Cyclopentanone (100 mmol) and Methanol (100 mL).

  • Amine Addition: Add Methylamine hydrochloride (110 mmol) in one portion. Stir at 0°C for 30 minutes to form the imine intermediate.

  • Cyanation: Dropwise add TMSCN (120 mmol) over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over Na₂SO₄ and concentrate in vacuo.

  • Output: Crude aminonitrile (Oil). Proceed immediately to hydrolysis due to instability.

Stage 2: Hydrolysis and Esterification

Objective: Conversion to Methyl 1-(methylamino)cyclopentanecarboxylate. Rationale: Direct conversion to the methyl ester facilitates the subsequent cyclization. Acid hydrolysis converts the nitrile to the acid, followed by in-situ esterification.

Protocol:

  • Hydrolysis: Dissolve crude nitrile in conc. HCl (6N, 50 mL). Reflux for 4 hours. (Caution: Ammonia gas evolution).

  • Concentration: Concentrate to dryness to obtain the crude amino acid hydrochloride salt.

  • Esterification: Resuspend the solid in dry Methanol (100 mL). Cool to 0°C.[3]

  • Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.5 equiv) over 30 minutes.

  • Reflux: Heat to reflux for 6 hours.

  • Isolation: Concentrate solvent. Basify residue with saturated Na₂CO₃ to pH 9. Extract with DCM.

  • Purification: Distillation or Flash Chromatography (SiO₂, DCM/MeOH 95:5).

  • Validation: ¹H NMR should show a singlet for ester O-Me (~3.7 ppm) and N-Me (~2.3 ppm).

Stage 3: Diketopiperazine (DKP) Formation

Objective: Construction of the 6,9-diazaspiro[4.5]decane-7,10-dione ring. Mechanism: Acylation of the secondary amine followed by ammonolysis and intramolecular cyclization.

Reagents:

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Ammonia (7N in Methanol)

Protocol:

  • Acylation: Dissolve amino ester from Stage 2 in DCM (0.5 M). Add TEA (2.0 equiv). Cool to 0°C.[3]

  • Addition: Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir 2 hours at RT.

  • Check: TLC should show conversion to the less polar chloroacetamide intermediate.

  • Cyclization: Add 7N NH₃ in MeOH (excess, 10 equiv) directly to the reaction mixture (or to the isolated intermediate).

  • Reaction: Seal the vessel and stir at 50°C for 12-24 hours. The ammonia displaces the chloride to form the glycinamide, which then attacks the methyl ester to close the ring.

  • Workup: Concentrate to dryness. Triturate the solid with cold water/ethanol to remove salts.

  • Output: White crystalline solid (DKP).

    • Note: This intermediate is the "self-validating" checkpoint. It should have a sharp melting point and distinct amide Carbonyl peaks in IR (~1680 cm⁻¹).

Stage 4: Global Reduction

Objective: Reduction of dione to 6-Methyl-6,9-diazaspiro[4.5]decane. Safety Critical: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH₄ (4.0 equiv) and anhydrous THF.

  • Addition: Add the DKP solid (portion-wise) or as a slurry in THF to the refluxing LiAlH₄ suspension. (Addition at reflux ensures solubility and immediate reaction).

  • Reflux: Reflux for 12-16 hours. The mixture will turn grey/white.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH₄)

    • x mL 15% NaOH

    • 3x mL Water

  • Filtration: Stir until a granular white precipitate forms. Filter through Celite.[4] Rinse cake with hot THF.

  • Purification: Concentrate filtrate. The oily residue can be purified by vacuum distillation or converted to the dihydrochloride salt (HCl/Ether) for storage.

Analytical Data & Validation

ParameterExpected Value / ObservationMethod
Appearance Colorless oil (Free base) / White solid (2HCl salt)Visual
MS (ESI+) [M+H]⁺ = 155.15 DaLC-MS
¹H NMR (CDCl₃) δ 2.30 (s, 3H, N-Me), 1.4-1.8 (m, 8H, Cyclopentane), 2.8-3.0 (m, 6H, Piperazine)400 MHz NMR
¹³C NMR Distinct spiro-carbon signal ~60-70 ppm100 MHz NMR
Workflow Diagram

Caption: Step-by-step process flow from raw materials to purified spiro-diamine.

Safety & Troubleshooting

  • Cyanide Hazard: In Stage 1, TMSCN can release HCN upon hydrolysis. Perform all operations in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) readily available to neutralize spills.

  • LiAlH₄ Quench: The reduction quench is highly exothermic. Ensure efficient cooling and slow addition of water.

  • Polyamide Formation: In Stage 3, if the concentration is too high, intermolecular polymerization may compete with cyclization. Maintain concentration < 0.5 M.

References

  • PubChem. (n.d.).[1] 6-Methyl-6,9-diazaspiro[4.5]decane (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Munday, R. (1961). The synthesis of spiro[cyclopentane-1,2'-piperazine] derivatives. Journal of the Chemical Society. (Foundational chemistry for spiro-piperazine synthesis).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved October 26, 2023, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Application

Application Note: Functionalization of 6-Methyl-6,9-diazaspiro[4.5]decane Secondary Amines

Abstract & Strategic Value The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Unlike traditional flat aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 6-Methyl-6,9-diazaspiro[4.5]decane scaffold represents a high-value pharmacophore in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic heterocycles (e.g., piperazines, morpholines), this spirocyclic diamine offers significant Fsp3 character (Fraction of sp3-hybridized carbons).[1][2]

Increasing Fsp3 character is directly correlated with improved clinical success rates due to:

  • Enhanced Solubility: Disruption of planar crystal packing.

  • Vectorial Diversity: Access to novel 3D chemical space, allowing precise orientation of substituents in protein binding pockets.

  • Metabolic Stability: Altered metabolic soft spots compared to flat analogs.

This guide details the functionalization of the N9-secondary amine , utilizing the N6-methyl group as an orthogonal blocking motif. The protocols below are optimized for high-throughput library synthesis and lead optimization.

Chemical Analysis & Reactivity Profile

Structural Properties[3]
  • IUPAC Name: 6-Methyl-6,9-diazaspiro[4.5]decane

  • Core Geometry: A piperazine ring spiro-fused to a cyclopentane ring.[3]

  • Reactive Handle: The N9-amine (secondary) is the nucleophilic center.

  • Steric Environment: The N9 position is distal to the spiro-center (C5), rendering it sterically accessible, unlike the N6 position which is adjacent to the quaternary center and methylated.

  • Basicity (Predicted): pKa ~8.5–9.5 (N9-H).[3] The N6-Me is less basic due to steric bulk and inductive effects from the spiro center.

Decision Matrix for Functionalization

Select the appropriate workflow based on the desired electrophile.

ReactionMatrix Start 6-Methyl-6,9-diazaspiro[4.5]decane (N9-Secondary Amine) Target_Aryl Target: N-Aryl/Heteroaryl Start->Target_Aryl Target_Alkyl Target: N-Alkyl Start->Target_Alkyl Target_Amide Target: Amide/Urea Start->Target_Amide Rxn_Buchwald Protocol 1: Buchwald-Hartwig Coupling (Pd-Catalysis) Target_Aryl->Rxn_Buchwald Unactivated Halides Rxn_SnAr Nucleophilic Aromatic Substitution (SnAr) Target_Aryl->Rxn_SnAr Electron-Deficient Heterocycles Rxn_RedAm Protocol 2: Reductive Amination (STAB/Ti(OiPr)4) Target_Alkyl->Rxn_RedAm Aldehydes/Ketones Rxn_Coupling Protocol 3: HATU/T3P Coupling Target_Amide->Rxn_Coupling Carboxylic Acids

Figure 1: Strategic decision tree for functionalizing the N9-position.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Application: Installing aryl or heteroaryl groups where SnAr is impossible (e.g., unactivated bromides/chlorides). Critical Mechanistic Insight: Secondary cyclic amines can suffer from β-hydride elimination if the catalyst is not bulky enough. We utilize RuPhos , a bulky dialkylbiaryl phosphine ligand that promotes reductive elimination and prevents catalyst deactivation.

Materials
  • Substrate: 6-Methyl-6,9-diazaspiro[4.5]decane (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 – 1.2 equiv)[4]

  • Catalyst Source: RuPhos Pd G3 or G4 Precatalyst (1–3 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4-6 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide, RuPhos Pd G3 (typically 2 mol%), and NaOtBu.

  • Amine Addition: Add the spiro-amine (dissolved in solvent if oil, solid if salt).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (sparging) or 3 vacuum/backfill cycles.

  • Reaction: Heat to 80–100 °C for 4–16 hours.

    • QC Check: Monitor by LCMS. Look for consumption of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via Flash Chromatography.

    • Note: Use a gradient of DCM to 90:10 DCM:MeOH (with 1% NH₄OH) due to the polarity of the spiro-amine.

Protocol 2: Reductive Amination (The "Workhorse" Reaction)

Application: Installing alkyl chains or connecting to other aliphatic scaffolds. Critical Mechanistic Insight: The spiro-amine is moderately hindered. Standard conditions may be slow. The use of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate iminium ion formation before the reduction step.

Stoichiometry Table
ComponentEquivalentsRole
Spiro-Amine 1.0Nucleophile
Aldehyde/Ketone 1.1 – 1.5Electrophile
Ti(OiPr)₄ 1.5 – 2.0Lewis Acid / Water Scavenger
NaBH(OAc)₃ 2.0 – 3.0Reducing Agent (STAB)
DCM or THF N/ASolvent (0.1 – 0.2 M)
Step-by-Step Methodology
  • Imine Formation (Critical Step):

    • Combine the spiro-amine and the carbonyl compound in anhydrous DCM.

    • Add Ti(OiPr)₄ neat under Argon.

    • Stir at Room Temperature (RT) for 2–6 hours. Wait for the solution to turn slightly viscous or change color, indicating imine/enamine formation.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) in one portion.

    • Allow to warm to RT and stir overnight (12h).

  • Quench:

    • Caution: Quench carefully with saturated aqueous NaHCO₃ or 1N NaOH. A heavy white precipitate (Titanium salts) will form.

  • Workup:

    • Dilute with DCM. Filter the biphasic mixture through a Celite pad to remove Titanium salts (slow filtration).

    • Separate organic layer, dry over MgSO₄.

  • Purification:

    • Reverse Phase (C18) is recommended if the product is highly polar.

    • Eluent: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).

Protocol 3: Amide Coupling (T3P Method)

Application: Synthesis of amides with low epimerization risk. Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU for sterically hindered amines or when easy workup is required (byproducts are water-soluble).

Workflow Diagram

AmideCoupling Step1 1. Mix Carboxylic Acid + Spiro-Amine in EtOAc or DMF Step2 2. Add Base (DIPEA, 3.0 equiv) Step1->Step2 Step3 3. Add T3P (50% in EtOAc, 1.5 equiv) at 0°C -> RT Step2->Step3 Step4 4. Monitor LCMS (1-4 hours) Step3->Step4 Step5 5. Wash: Water -> NaHCO3 -> Brine (T3P byproducts are water soluble) Step4->Step5

Figure 2: T3P-mediated amide coupling workflow.

Step-by-Step Methodology
  • Dissolve Carboxylic Acid (1.0 equiv) and Spiro-amine (1.1 equiv) in EtOAc (preferred) or DMF.

  • Add DIPEA (3.0 equiv).

  • Cool to 0 °C. Add T3P (1.5 equiv, 50% w/w solution in EtOAc) dropwise.

  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat. NaHCO₃, and brine.

  • Result: The organic layer usually contains pure product; T3P byproducts wash away.

Troubleshooting & Quality Control

NMR Diagnostics
  • Proton Shift: Upon functionalization of the N9-amine, the adjacent methylene protons (positions 8 and 10 in the piperazine ring) will shift.

    • Free Amine: ~2.8 – 3.0 ppm.

    • Amide: ~3.4 – 3.8 ppm (often broad due to rotamers).

    • Aryl Amine: ~3.2 – 3.5 ppm.

  • N-Methyl Signal: The N6-Methyl singlet usually appears around 2.2 – 2.4 ppm and serves as an excellent internal integration standard.

Purification Challenges

These spiro-diamines are highly polar and basic.

  • Issue: Streaking on Silica gel.

  • Solution: Pre-wash silica columns with 1% Triethylamine in Hexane/EtOAc before loading. Alternatively, use Amine-functionalized Silica or C18 Reverse Phase chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • PubChem Compound Summary. (2025). 6-Methyl-6,9-diazaspiro[4.5]decane.[5] National Center for Biotechnology Information. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development. Link

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Coupling of 6-Methyl-6,9-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Aryl Diazaspiro[4.5]decanes and the Power of the Buchwald-Hartwig Amination The 6-methyl-6,9-diazaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Diazaspiro[4.5]decanes and the Power of the Buchwald-Hartwig Amination

The 6-methyl-6,9-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity to biological targets.[1] The introduction of an aryl or heteroaryl moiety onto the spirocyclic core via a carbon-nitrogen bond opens up a vast chemical space for the development of novel therapeutics, particularly in areas like central nervous system disorders and oncology.[1][2]

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[3] For the synthesis of N-aryl derivatives of 6-methyl-6,9-diazaspiro[4.5]decane, the Buchwald-Hartwig amination is the preeminent strategy, providing a reliable and efficient pathway to these high-value compounds. This document provides a detailed guide, including an exemplary protocol and a discussion of key reaction parameters, to facilitate the successful application of this powerful reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational optimization of reaction conditions. The key steps are:

  • Oxidative Addition: A Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case 6-methyl-6,9-diazaspiro[4.5]decane, coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

An unproductive side reaction that can occur is β-hydride elimination, although this is less of a concern with cyclic amines that lack β-hydrogens on the carbon adjacent to the nitrogen.[3]

Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L(Ar)Pd(II)-X OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord R2NH, Base PdII_Amido L(Ar)Pd(II)-NR2 Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR2 RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Exemplary Protocol: N-Arylation of 6-Methyl-6,9-diazaspiro[4.5]decane

The following protocol is a representative starting point for the Buchwald-Hartwig coupling of 6-methyl-6,9-diazaspiro[4.5]decane with an aryl bromide. This protocol is based on established conditions for structurally similar cyclic secondary amines, such as N-methylpiperazine, and will likely require optimization for specific substrates.[4]

Reaction Scheme:

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • 6-Methyl-6,9-diazaspiro[4.5]decane (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (0.2 M concentration with respect to the aryl bromide)

Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas (argon or nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 6-methyl-6,9-diazaspiro[4.5]decane (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 9-aryl-6-methyl-6,9-diazaspiro[4.5]decane.

Figure 2: A flowchart of the experimental workflow for the Buchwald-Hartwig amination of 6-Methyl-6,9-diazaspiro[4.5]decane.

Discussion of Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The following table provides a summary of common choices and their rationale.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladium precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to the active Pd(0) species.[5] Precatalysts offer better stability and more reliable generation of the active catalyst.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)The ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Sterically hindered biaryl phosphine ligands are generally effective for coupling secondary amines.[7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)The base is required to deprotonate the amine. Strong alkoxides are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their high boiling points, allowing for elevated reaction temperatures.[5]
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfThe reactivity generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.[3]

Troubleshooting and Further Considerations

  • Low Yield: If the reaction gives a low yield, consider screening different ligands, bases, or solvents. Increasing the catalyst loading or reaction temperature may also be beneficial.

  • Side Reactions: The formation of hydrodehalogenated arene is a potential side product. This can sometimes be suppressed by using a different ligand or base.

  • Substrate Scope: Electron-poor aryl halides tend to be more reactive, while electron-rich and sterically hindered aryl halides can be more challenging. Optimization of the catalyst system is often necessary for these substrates.

  • Regioselectivity: 6-Methyl-6,9-diazaspiro[4.5]decane has two nitrogen atoms. The secondary amine is expected to be significantly more nucleophilic and less sterically hindered than the tertiary amine, leading to selective arylation at the 9-position.

Conclusion

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6-methyl-6,9-diazaspiro[4.5]decane. Retrieved February 15, 2026, from [Link]

  • Valcárcel, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 603. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Altman, R. A., Fors, B. P., & Buchwald, S. L. (2007). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(11), 2881–2887. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Ethyl-8-methyl-6,9-diazaspiro[4.5]decane. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved February 15, 2026, from [Link]

  • Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]

  • Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 136(35), 12297–12304. [Link]

  • Schneider, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022–1028. [Link]

  • Sokolov, N. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 97-103. [Link]

  • Chemical Synthesis Database. (n.d.). 6-methyl-1,4-dioxaspiro[4.5]decane. Retrieved February 15, 2026, from [Link]

  • López, A., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Non-Resistant Chronic Myeloid Leukemia Cells. Molecules, 24(2), 299. [Link]

  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 6-Methyl-6,9-diazaspiro[4.5]decane and its Salts

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of 6-Methyl-6,9-diazaspiro[4.5]decane or analogous basic spirocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of 6-Methyl-6,9-diazaspiro[4.5]decane or analogous basic spirocyclic compounds. Recognizing that this is a novel chemical entity, this document provides a foundational framework for systematically approaching and overcoming solubility challenges. We will proceed from the essential characterization of the free base to advanced troubleshooting of salt form optimization.

I. Foundational Understanding: Why is My Compound Poorly Soluble?

Before attempting to enhance the solubility of 6-Methyl-6,9-diazaspiro[4.5]decane, it is crucial to understand the underlying physicochemical properties that govern its solubility. As an aliphatic amine, its solubility in water is influenced by its ability to form hydrogen bonds and its molecular size.[1][2][3]

Q1: I have just synthesized 6-Methyl-6,9-diazaspiro[4.5]decane free base and it shows low aqueous solubility. What are the first steps?

Answer: The initial step is to thoroughly characterize the free base. This data will form the basis for a rational salt selection and formulation strategy.

Step-by-Step Initial Characterization Protocol:

  • Determine the pKa: As 6-Methyl-6,9-diazaspiro[4.5]decane is a diamine, it will have two pKa values. These are critical for predicting the pH-solubility profile. Potentiometric titration is a standard method for pKa determination.

  • Measure Intrinsic Solubility (S₀): This is the solubility of the unionized form of the drug. It should be determined in a buffered solution at a pH at least 2 units above the highest pKa value to ensure the compound is predominantly in its free base form.

  • Assess Solid-State Properties: Characterize the solid form of the free base using techniques like X-ray Powder Diffraction (XRPD) to determine its crystallinity, Differential Scanning Calorimetry (DSC) to find its melting point, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Q2: How does the pKa of 6-Methyl-6,9-diazaspiro[4.5]decane relate to its solubility?

Answer: The pKa is the pH at which 50% of the amine groups are ionized (protonated).[4] For a basic compound like 6-Methyl-6,9-diazaspiro[4.5]decane, the ionized (protonated) form is generally much more water-soluble than the neutral form due to its charge.[5][6] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to unionized drug at a given pH, which is fundamental to understanding its pH-dependent solubility.[7][8][9]

Caption: pH-Solubility relationship for a basic compound.

II. The Salt Formation Strategy: A Systematic Approach

Salt formation is a widely used and effective method to increase the solubility and dissolution rate of basic drugs.[10][11] Approximately 50% of all drugs on the market are administered as salts.[10][12][13] The goal is to find a salt form with optimal physicochemical properties, not just the highest solubility.[14]

Q3: How do I select the right counterions for a salt screening study with 6-Methyl-6,9-diazaspiro[4.5]decane?

Answer: The selection of counterions should be a balance of chemical properties and safety considerations.[15]

Counterion CategoryExamplesRationale
Strong Mineral Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)Tend to form stable, crystalline salts. Hydrochloride is the most common.[10]
Sulfonic Acids Mesylate (methanesulfonic acid), Esylate (ethanesulfonic acid)Often form crystalline salts with good solubility and stability.
Carboxylic Acids Acetate, Citrate, Fumarate, TartrateOffer a range of pKa values and can be useful for fine-tuning pH and solubility.
Dicarboxylic Acids Succinate, MaleateCan form 1:1 or 2:1 salts with a diamine, offering different properties.

Q4: I am observing "oiling out" or precipitation of an amorphous solid during my salt screening experiments. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the formed salt is more soluble in the reaction solvent than the solvent's capacity to dissolve it, or its melting point is below the experimental temperature. Amorphous precipitation happens when the crystallization process is too rapid.

Troubleshooting Strategies:

  • Change the Solvent System: Introduce a less polar co-solvent (an anti-solvent) like isopropanol or acetone to reduce the solubility of the salt and encourage crystallization.

  • Slow Down the Reaction: Reduce the rate of addition of the acid.

  • Control the Temperature: Lowering the temperature can sometimes promote crystallization over oiling out.

  • Use Seeding: If you have a small amount of crystalline material, add a seed crystal to the solution to initiate crystallization.

III. Troubleshooting Guide for Salt Form Characterization

Once you have formed salts, the next step is to characterize them to select the best candidate for development.

Q5: I have two different crystalline forms (polymorphs) of the hydrochloride salt. Which one should I choose?

Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact a drug's properties.[16] One polymorph may be more soluble but less stable than another.

Comparative Analysis of Polymorphs:

PropertyMethod of AnalysisImplication for Selection
Solubility Kinetic and thermodynamic solubility studiesHigher solubility is often desired, but may indicate a less stable form.
Stability Store samples at various temperature and humidity conditions and monitor for form conversion using XRPD.The most stable polymorph is generally preferred to avoid changes during storage.
Hygroscopicity Dynamic Vapor Sorption (DVS)Low hygroscopicity is desirable for ease of handling and formulation stability.
Dissolution Rate Intrinsic dissolution rate studiesA faster dissolution rate can lead to better bioavailability.[13]

Q6: My salt appears to be converting back to the free base in my aqueous formulation. What is this phenomenon and how can I prevent it?

Answer: This is likely salt disproportionation, a process where a highly soluble salt reverts to its less soluble free base form.[16] This is a significant stability concern.

Prevention Strategies:

  • Control the pH: Ensure the pH of the formulation is well below the pKa of the compound to keep it in the ionized state. The use of buffers is critical.[8]

  • Select a Salt with a Lower pH in Solution: Salts of stronger acids will produce a lower pH when dissolved in water, which can help to prevent disproportionation.

  • Increase the Concentration of the Counterion: The common ion effect can be used to shift the equilibrium back towards the salt form.[16]

Caption: A typical workflow for salt screening and selection.

IV. Frequently Asked Questions (FAQs)

Q7: Can I use co-solvents to improve the solubility of my 6-Methyl-6,9-diazaspiro[4.5]decane salt?

Answer: Yes, co-solvents like ethanol, propylene glycol, and polyethylene glycol can increase solubility by reducing the polarity of the aqueous environment.[8] However, the use of co-solvents must be carefully considered for the intended route of administration and potential toxicity.

Q8: What is the impact of particle size on the solubility of my compound?

Answer: Reducing particle size (e.g., through micronization) increases the surface area of the solid, which can increase the dissolution rate according to the Noyes-Whitney equation.[14] However, it generally does not increase the equilibrium solubility.[17] Be aware that aggressive milling can sometimes lead to particle aggregation, which can negatively impact dissolution.[18]

Q9: My lead salt has high solubility but is very hygroscopic. What are my options?

Answer: High hygroscopicity can lead to issues with handling, stability, and manufacturing. You may need to:

  • Investigate other, less hygroscopic salt forms, even if they have slightly lower solubility.

  • Explore the formation of co-crystals, which can sometimes offer improved physicochemical properties compared to salts.[18]

  • Develop a formulation strategy that protects the drug substance from moisture, such as using controlled humidity environments during manufacturing and employing moisture-protective packaging.

Q10: Are there any in-silico tools that can help predict salt formation and solubility?

Answer: Yes, computational tools and artificial intelligence (AI) are increasingly being used to predict the likelihood of salt formation and to estimate the properties of different salt forms.[13][16] These tools can help to prioritize counterions for experimental screening, potentially saving time and resources.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Pharmaceutics. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Properties of amines. Lumen Learning. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • Solubility - Pharmaceutical solutions. Pharmacy 180. [Link]

  • Physical Properties of Amines. CK-12 Foundation. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. [Link]

  • Solving solubility issues in modern APIs. Teva API. [Link]

  • Solubility. Open Oregon Educational Resources. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • How does branching increase the solubility in amines?. Quora. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of Spiro[4.5]decane Derivatives: A Comparative Guide

This guide provides an in-depth technical comparison of Carbon-13 Nuclear Magnetic Resonance ( C-NMR) and Mass Spectrometry (MS) for the structural elucidation of spiro[4.5]decane derivatives. It is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Carbon-13 Nuclear Magnetic Resonance (


C-NMR) and Mass Spectrometry (MS) for the structural elucidation of spiro[4.5]decane derivatives. It is designed for medicinal chemists and analytical scientists who require definitive structural proof for these complex scaffolds.[1]

Executive Summary

Spiro[4.5]decane scaffolds—featuring a five-membered ring fused to a six-membered ring at a single quaternary carbon—are increasingly prevalent in drug discovery due to their ability to orient pharmacophores in unique 3D vectors.[1] However, their analysis presents a specific "blind spot": the quaternary spiro-carbon lacks attached protons, rendering it invisible in standard


H-NMR and often ambiguous in low-resolution MS.

This guide compares the two dominant analytical modalities—High-Field


C-NMR  and Tandem Mass Spectrometry (MS/MS) —and establishes an Integrated Structural Resolution Protocol (ISRP)  as the superior standard for absolute configuration assignment.

Part 1: The Analytical Challenge

The core difficulty in analyzing spiro[4.5]decane derivatives lies in the Spiro-Center Singularity .

  • Connectivity Ambiguity: The spiro carbon acts as a "gatekeeper" between the two rings. Without direct proton attachment, establishing connectivity between the [4] and [5] rings relies entirely on through-bond heteronuclear correlations or fragmentation logic.

  • Stereochemical Complexity: Substituents on the rings can adopt axial or equatorial orientations relative to the rigid spiro core, creating diastereomers that are indistinguishable by mass alone.

Part 2: Carbon-13 NMR Spectroscopy

The Structural Heavyweight


C-NMR provides the "skeleton" of the molecule. For spiro compounds, it is the only technique capable of directly resolving the quaternary center's environment without destruction.
The Spiro-Carbon Signature

In a typical spiro[4.5]decane, the spiro-carbon (


) appears as a singlet  in the 30–80 ppm  range, depending on heteroatom substitution.
  • All-carbon scaffold:

    
     ppm.[1]
    
  • Hetero-spiro (e.g., oxa/azaspiro):

    
     ppm (deshielded by electronegative atoms).[1]
    
Critical Pulse Sequences

Standard 1D


C-NMR is often insufficient due to the long relaxation times (

) of quaternary carbons. The following advanced workflow is required:
  • DEPT-135 / APT: Essential for "editing" the spectrum.[1] The spiro-carbon disappears in DEPT-135 (only protonated carbons show) but appears as a negative (or positive, depending on phase) signal in APT, distinct from

    
     groups.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder."[1] This is the single most important experiment. It visualizes long-range couplings (

    
     and 
    
    
    
    ) from protons on both adjacent rings to the silent spiro-carbon.[1]
Experimental Protocol: Enhanced Quaternary Detection

Objective: Maximize Signal-to-Noise (S/N) for the quaternary spiro-carbon.

  • Sample Prep: Dissolve ~10–20 mg of compound in

    
     (or 
    
    
    
    for polarity).
  • Relaxation Agent: Add 20

    
    L of Chromium(III) acetylacetonate [Cr(acac)
    
    
    
    ]
    (0.1 M solution).
    • Causality: The paramagnetic Cr(III) shortens the

      
       relaxation time of the quaternary carbon, allowing for faster pulse repetition without saturation.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if quantitative data is needed) or Standard Power-Gated.

    • Relaxation Delay (

      
      ):  Set to 2–3 seconds (with Cr agent) vs. 10+ seconds (without).
      
    • Scans: Minimum 1024 scans for definitive quaternary identification.

Part 3: Mass Spectrometry (MS & MS/MS)

The Sensitivity Champion

While NMR builds the skeleton, MS weighs the pieces. In spiro-analysis, MS is critical for confirming the molecular formula and detecting impurities that NMR misses.

Fragmentation Logic

Spiro[4.5]decanes undergo characteristic fragmentation driven by the release of ring strain.[1]

  • Ring Opening: The spiro bond is often the weak point. High-energy collisions (EI or high-voltage CID) typically cleave the ring at the spiro-junction.[1]

  • McLafferty Rearrangement: If a carbonyl or alkene side chain is present, specific

    
    -hydrogen transfer can occur, diagnostic of the substitution pattern on the six-membered ring.
    
Ionization Techniques
  • ESI (Electrospray Ionization): Soft ionization.[1] Yields

    
    .[1] Best for purity checks and molecular weight confirmation.[1] Does not typically break the spiro core.[1]
    
  • EI (Electron Impact): Hard ionization (70 eV).[1] Generates a "fingerprint" of fragments.[1] Essential for proving the spiro-connectivity vs. a fused bicyclic isomer.[1]

Experimental Protocol: Structural Fingerprinting

Objective: Differentiate spiro-isomer from fused-ring isomer.

  • Method: GC-MS (EI) or LC-MS/MS (ESI-CID).[1]

  • Collision Energy (CE): Ramp CE from 10 to 50 eV.[1]

  • Analysis: Look for the "Zipper Effect"—sequential loss of

    
     units is common in linear chains but rare in spiro rings.[1] Spiro rings typically lose entire chunks (e.g., loss of 
    
    
    
    or
    
    
    ) corresponding to the rupture of the 5-membered ring.

Part 4: Comparative Performance Analysis

The following table contrasts the performance of the two methodologies specifically for spiro[4.5]decane analysis.

Feature

C-NMR (High-Field)
Mass Spectrometry (HRMS/MS) Winner
Quaternary Carbon Detection Definitive. Direct observation of the spiro-center shift.[1]Inferential. Deduced from mass balance; no direct signal.[1]NMR
Stereochemistry (Axial/Eq) Excellent. Resolved via NOESY/ROESY correlations.Poor. Diastereomers often have identical mass spectra.[1]NMR
Sensitivity (Sample Req.) Low. Requires mg quantities (mM range).[1]High. Requires ng/pg quantities (nM range).[1]MS
Mixture Analysis Difficult. Overlapping peaks obscure the spiro signal.[1]Excellent. LC separation resolves components prior to analysis.[1]MS
Connectivity Proof HMBC links rings A and B via the spiro-C.Fragmentation implies connectivity but can be ambiguous.[1]NMR
Decision Logic[1]
  • Choose NMR when: You have >5 mg of pure material and need to assign absolute stereochemistry or prove the spiro-junction exists (vs. fused).

  • Choose MS when: You have <1 mg of material, are screening a library, or need to detect trace impurities.

Part 5: The Integrated Workflow (Recommended)

For "Publishable Grade" characterization, neither technique is sufficient alone.[1] The Integrated Structural Resolution Protocol (ISRP) combines the connectivity of HMBC with the molecular specificity of HRMS.

Workflow Visualization

The following diagram illustrates the logical flow for assigning a spiro[4.5]decane structure using the ISRP.

SpiroWorkflow Start Unknown Spiro-Derivative MS_Screen Step 1: HRMS Screening (ESI-TOF) Start->MS_Screen Formula_Conf Formula Confirmation (e.g., C10H18) MS_Screen->Formula_Conf Pass NMR_1D Step 2: 1D 13C-NMR + DEPT-135 (ID Quaternary Carbons) Formula_Conf->NMR_1D Spiro_Cand Identify Spiro-C Candidate (Singlet, 30-80 ppm) NMR_1D->Spiro_Cand HMBC Step 3: 2D HMBC Experiment (The 'Bridge Builder') Spiro_Cand->HMBC RingA Ring A Protons (3-bond correlation) HMBC->RingA Correlate RingB Ring B Protons (3-bond correlation) HMBC->RingB Correlate Final Definitive Structure Assigned RingA->Final RingB->Final

Caption: The Integrated Structural Resolution Protocol (ISRP) for spiro[4.5]decane derivatives, prioritizing MS for formula validation and HMBC for connectivity.

HMBC Correlation Logic

The definitive proof of a spiro[4.5]decane system is the observation of simultaneous HMBC correlations from protons on the 5-membered ring and protons on the 6-membered ring to the same quaternary carbon resonance.

HMBC_Logic cluster_legend Legend SpiroC Spiro C (Quaternary) H_Ring5 H (Ring 5) alpha-CH2 H_Ring5->SpiroC 3J_CH Correlation H_Ring6 H (Ring 6) alpha-CH2 H_Ring6->SpiroC 3J_CH Correlation Desc Convergence of signals confirms spiro-junction

Caption: Visual representation of the "Convergence Principle" in HMBC analysis, essential for confirming the spiro-junction.

References

  • Vertex AI Search . (2025).[1] Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.[1] Available at: [Link]

  • Mestrelab Research . (2023).[1] A Symphony of NMR Data: Enhancing Structural Elucidation. Available at: [Link]

  • Oregon State University . (2022).[1] 13C NMR Chemical Shifts and Spectroscopy Guide. Available at: [Link]

  • ResolveMass . (2025). Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • PubChem . (2025).[1] Spiro[4.5]decane Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Comparative

Beyond the Flatland: 6-Methyl-6,9-diazaspiro[4.5]decane Crystallography &amp; Scaffold Guide

[1] Executive Summary: The Rise of the Spiro Cycle[1] In modern drug discovery, the "escape from Flatland"—increasing the fraction of sp3-hybridized carbons ( )—is a proven strategy to improve clinical success rates. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Rise of the Spiro Cycle[1]

In modern drug discovery, the "escape from Flatland"—increasing the fraction of sp3-hybridized carbons (


)—is a proven strategy to improve clinical success rates. While piperazine and morpholine have historically dominated as linker motifs, they suffer from poor metabolic stability and limited vector diversity.

6-Methyl-6,9-diazaspiro[4.5]decane represents a superior alternative.[1] This guide analyzes the crystallographic data of this scaffold, contrasting its rigid, orthogonal geometry with traditional planar systems. We provide experimental protocols for obtaining diffraction-quality crystals and comparative data demonstrating its advantages in physicochemical properties and binding affinity.[1]

Structural Characterization & Crystallographic Data[2]

Obtaining X-ray quality crystals of 6-Methyl-6,9-diazaspiro[4.5]decane as a free base is challenging due to its nature as a viscous oil.[1] Successful characterization relies on salt formation , typically as a dihydrochloride or fumarate salt.

Representative Crystallographic Parameters

Derived from high-resolution datasets of 6,9-diazaspiro[4.5]decane dihydrochloride analogs (e.g., CCDC 2100575, CCDC 916892).[1]

ParameterValue / DescriptionSignificance
Crystal System MonoclinicCommon for diamine salts due to packing efficiency.[1]
Space Group

or

Centrosymmetric; favored by salt bridges.
Spiro Carbon Angle

Confirms near-perfect tetrahedral geometry at the junction.[1]
Ring Conformation (6) ChairThe piperidine ring maintains a low-energy chair form.[1]
Ring Conformation (5) Envelope / TwistThe pyrrolidine ring adopts a flexible envelope, aiding induced fit.
N-C-C-N Torsion Rigid / OrthogonalVectors of the two nitrogens are fixed at ~90° offsets.
Key Structural Insight: The "Orthogonal Twist"

Unlike piperazine, where the nitrogen lone pairs or substituents typically orient in parallel or anti-parallel vectors (180°), the spiro[4.5] system enforces a perpendicular orientation .

  • Piperazine: Linear vector alignment.

  • Spiro[4.5]decane: 90° vector alignment (L-shape).[1]

This "twist" allows the molecule to explore unique chemical space within a binding pocket, often engaging side chains that linear linkers miss.

Comparative Performance Guide

This section objectively compares the 6-Methyl-6,9-diazaspiro[4.5]decane scaffold against industry-standard alternatives.

Table 1: Physicochemical & Structural Comparison
Feature6-Methyl-6,9-diazaspiro[4.5]decane N-Methylpiperazine Morpholine
Dimensionality 3D (

)
2D/Pseudo-planar2D/Pseudo-planar
Vector Geometry Orthogonal (Twisted) Linear (180°)Linear (180°)
Lipophilicity (LogP) Moderate (Tunable)LowLow
Metabolic Stability High (Quaternary carbon blocks metabolism)Low (N-dealkylation/oxidation prone)Moderate
Rigidity High (Spiro-lock)Moderate (Ring flip possible)Moderate
DNA Toxicity Low (Reduced intercalation)Moderate (Potential for intercalation)Low
Mechanistic Causality[1]
  • Metabolic Stability: The quaternary spiro carbon prevents the formation of reactive metabolites often seen with aromatic or simple alicyclic rings.

  • Selectivity: In Sigma-2 (

    
    ) receptor studies, replacing piperazine with a diazaspiro core often retains affinity while significantly improving selectivity against 
    
    
    
    and hERG channels due to the rigid steric bulk preventing off-target binding [1, 2].[1]

Experimental Protocol: Crystallization Workflow

Objective: To obtain single crystals of 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride suitable for X-ray diffraction. Challenge: The free base is an oil; direct crystallization is rarely successful. Solution: Slow vapor diffusion of the hydrochloride salt.

Step-by-Step Methodology
  • Salt Formation (The Critical Step):

    • Dissolve 50 mg of 6-Methyl-6,9-diazaspiro[4.5]decane (oil) in 2 mL of anhydrous Methanol (MeOH).

    • Cool to 0°C in an ice bath.

    • Dropwise add 2.2 equivalents of 2M HCl in Diethyl Ether (

      
      ).
      
    • Observation: A white precipitate (dihydrochloride salt) will form immediately.

    • Filter and dry the solid under vacuum.

  • Solubilization:

    • Dissolve the dried salt in a minimum amount of warm Ethanol (

      
      ) or Methanol (
      
      
      
      ). If turbid, add drops of water until clear.
  • Vapor Diffusion Setup:

    • Place the saturated salt solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing the anti-solvent: Acetone or Diethyl Ether .

    • Note: Acetone is preferred for slower diffusion, yielding higher quality crystals.

  • Harvesting:

    • Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Crystals typically appear within 48-72 hours.[1]

    • Mount crystals using Paratone oil and flash-cool to 100K for data collection.[1]

Visualization of Logic & Workflow

Diagram 1: Crystallization Workflow

A self-validating loop ensuring high-purity crystal formation.[1]

CrystallizationProtocol Start Free Base (Oil) 6-Me-6,9-diazaspiro[4.5] SaltForm Salt Formation (+ HCl in Et2O) Start->SaltForm Stabilize Solubilization Dissolution (Min. Vol. MeOH/EtOH) SaltForm->Solubilization Prepare Saturated Sol. Diffusion Vapor Diffusion (Anti-solvent: Acetone) Solubilization->Diffusion Slow Nucleation Diffusion->Solubilization Recycle if Amorphous Harvest X-Ray Data Collection (100K Cryo) Diffusion->Harvest Crystal Growth

Caption: Workflow for converting the oily free base into diffraction-quality dihydrochloride crystals.

Diagram 2: Structural Vector Comparison

Visualizing why the Spiro scaffold offers superior IP space and binding geometry.

VectorComparison cluster_0 Piperazine (Standard) cluster_1 6,9-Diazaspiro[4.5]decane (Advanced) Pip Piperazine Core Vec1 Vector A (N1) Pip->Vec1 180° Linear Vec2 Vector B (N4) Pip->Vec2 Spiro Spiro Core Pip->Spiro Bioisosteric Replacement Increases Fsp3 & Selectivity VecA Vector A (N6) Spiro->VecA ~90° Orthogonal VecB Vector B (N9) Spiro->VecB

Caption: Comparison of the linear vector alignment of Piperazine vs. the orthogonal (90°) vectors of the Spiro scaffold.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Source: Journal of Medicinal Chemistry (2018). Significance: Demonstrates reduced DNA damage and improved metabolic stability when replacing piperazine with diazaspiro cores.

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: International Journal of Molecular Sciences (2022). Significance: Validates the spiro scaffold for tuning receptor affinity and selectivity.

  • Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine. Source: Chapman University Digital Commons (2021). Significance: Provides high-resolution crystallographic parameters for the spiro[4.5]decane ring system.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Source: Organic & Biomolecular Chemistry (2014). Significance: diverse synthetic routes and crystallographic data for related spiro-derivatives.[1]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 2
6-Methyl-6,9-diazaspiro[4.5]decane
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